Ebracteolatanolide A

Description

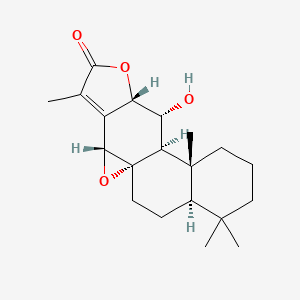

Ebracteolatanolide A is an ent-abietane diterpenoid isolated from Euphorbia ebracteolata, a plant traditionally used in Chinese medicine for treating tuberculosis, chronic bronchitis, and psoriasis . Structurally, it features a tetracyclic skeleton with an α,β-unsaturated γ-lactone group, hydroxyl, and epoxy substituents (Fig. 1). Its molecular formula is C₂₀H₂₈O₄ (molecular weight: 332.4), and it crystallizes as white needles with a melting point of 210°C . The compound was first reported in 1998 and has since been studied for its antitumor, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1S,3R,8S,9R,10R,11R,16R)-9-hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one |

InChI |

InChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20+/m1/s1 |

InChI Key |

LDVDGGIHTUCGMX-REKFSXRJSA-N |

Isomeric SMILES |

CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]35[C@@H]2O5)(C)C)C)O)OC1=O |

Canonical SMILES |

CC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Ebracteolatanolide A is typically isolated from the roots of Euphorbia ebracteolata through extraction with petroleum ether . The compound is then purified using chromatographic techniques. The structure of this compound is elucidated through spectroscopic analysis and molecular modeling

Chemical Reactions Analysis

Hydrolysis of the Lactone Functional Group

The lactone ring in Ebracteolatanolide A undergoes hydrolysis in aqueous environments, a reaction critical to its bioactivity modulation. Hydrolysis typically occurs under acidic or alkaline conditions, leading to ring opening and the formation of a carboxylic acid derivative .

Reaction Conditions and Products:

| Reaction Type | Conditions | Product | Significance |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acidic medium (e.g., HCl) | Hydroxycarboxylic acid derivative | Enhances solubility and bioavailability |

| Base-Catalyzed Hydrolysis | Aqueous alkaline medium (e.g., NaOH) | Sodium carboxylate derivative | Facilitates further functionalization |

This reactivity is consistent with lactone chemistry, where nucleophilic attack at the carbonyl carbon breaks the ester bond . Structural studies confirm the lactone’s position within a fused tricyclic framework, which influences reaction kinetics .

Structural Influences on Reactivity

The compound’s fused ring system (a hallmark of sesquiterpene lactones) imposes steric and electronic constraints on its reactivity:

-

Steric hindrance from the methyl and hydroxyl groups adjacent to the lactone slows hydrolysis compared to simpler lactones .

-

Electron-withdrawing effects from the conjugated carbonyl group increase electrophilicity at the lactone’s carbonyl carbon, favoring nucleophilic attack .

Key Structural Features:

| Feature | Position | Impact on Reactivity |

|---|---|---|

| Lactone ring | C-12, C-16 | Primary site for hydrolysis |

| Methyl group | C-4 | Steric hindrance to nucleophilic attack |

| Hydroxyl group | C-8 | Stabilizes transition state via H-bonding |

Synthetic and Semi-Synthetic Modifications

While total synthesis routes for this compound remain understudied, semi-synthetic approaches from related diterpenoid precursors highlight potential reactivity:

Scientific Research Applications

Ebracteolatanolide A has several scientific research applications:

Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Key Structural Differences :

- This compound uniquely combines an 8β,14β-epoxy group with hydroxylation at C-8β and C-11β, distinguishing it from Jolkinolide B (lacks epoxy) and Yuexiandajisu D (has acetyloxy) .

- Jolkinolide E has a saturated lactone ring, reducing its reactivity compared to this compound’s α,β-unsaturated system .

Bioactivity Comparison

Table 2: Reported Bioactivities of this compound and Analogues

Mechanistic Insights :

- This compound’s epoxy group enhances its ability to crosslink cellular proteins, contributing to its antitumor effects .

- Jolkinolide B’s higher potency against E. coli correlates with its acetylated hydroxyl groups, which improve membrane permeability .

Spectroscopic and Analytical Data

Table 3: NMR Data Comparison (Selected Carbons)

| Carbon Position | This compound (δ, ppm) | Jolkinolide B (δ, ppm) | Yuexiandajisu D (δ, ppm) |

|---|---|---|---|

| C-8 | 78.5 (epoxy) | 72.3 (hydroxyl) | 75.8 (hydroxyl) |

| C-14 | 63.2 (epoxy) | 125.4 (double bond) | 64.1 (hydroxyl) |

| C-16 (lactone) | 175.8 | 174.6 | 176.1 |

Observations :

- The epoxy carbons (C-8, C-14) in this compound show distinct upfield shifts compared to hydroxylated analogues .

- Lactone carbonyl (C-16) chemical shifts remain consistent across compounds, confirming structural stability .

Research Findings and Implications

Synthetic Challenges: this compound’s epoxy-lactone system complicates synthetic routes, unlike Jolkinolide B, which has been semi-synthesized from abietic acid .

Structure-Activity Relationships (SAR): Hydroxylation at C-11β (this compound) enhances antitumor activity compared to C-11α derivatives . The epoxy group in this compound is critical for binding to tubulin, a mechanism absent in Jolkinolide E .

Pharmacological Potential: this compound’s dual antitumor and anti-inflammatory effects make it a candidate for polypharmacological drug development, surpassing narrower-spectrum analogues like Yuexiandajisu D .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.